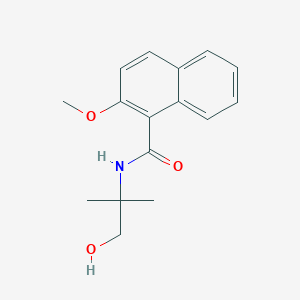

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide

CAS No.: 94321-75-2

Cat. No.: VC15915214

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94321-75-2 |

|---|---|

| Molecular Formula | C16H19NO3 |

| Molecular Weight | 273.33 g/mol |

| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxynaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C16H19NO3/c1-16(2,10-18)17-15(19)14-12-7-5-4-6-11(12)8-9-13(14)20-3/h4-9,18H,10H2,1-3H3,(H,17,19) |

| Standard InChI Key | ITGRYKVMSJZDDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(CO)NC(=O)C1=C(C=CC2=CC=CC=C21)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxy-1-naphthamide is a naphthalene-derived compound with the molecular formula C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol. Its IUPAC name reflects the substitution pattern: a methoxy group at the 2-position of the naphthalene ring and an N-(1-hydroxy-2-methylpropan-2-yl) carboxamide moiety. The compound’s stereochemistry is influenced by restricted rotation around the naphthamide bond, leading to atropisomerism, as observed in related derivatives .

Physicochemical Properties

While specific data on solubility and melting point are unavailable, its structural analogs exhibit moderate solubility in polar aprotic solvents like ethyl acetate and cyclohexane . The hydroxy and methoxy groups confer potential hydrogen-bonding capacity, which impacts crystallization behavior and pharmacokinetic properties .

Synthesis and Industrial Production

Synthetic Pathways

Though detailed protocols for this compound remain undisclosed, its synthesis likely involves:

-

Amidation: Coupling 2-methoxy-1-naphthoic acid with 2-amino-2-methylpropan-1-ol under carbodiimide-mediated conditions.

-

Etherification: Introducing the methoxy group via Williamson synthesis prior to amide formation .

Industrial suppliers such as Zibo Hangyu Biotechnology report production scales exceeding 100 grams, with prices ranging from $1.9–2.9 per gram .

Challenges in Enantiomeric Purification

The compound’s atropisomerism necessitates advanced resolution techniques. Second-order asymmetric transformation (SOAT) in ethyl acetate/cyclohexane azeotropes achieves 100-fold higher volumetric productivity than temperature-cycling methods, enabling scalable deracemization .

Pharmacological Applications and Receptor Interactions

Neurokinin Receptor Antagonism

This compound belongs to a class of dual NK₁/NK₂ receptor antagonists, modulating neurokinin-mediated pathways in pain and inflammation . Structural optimization studies reveal:

-

2-Naphthalene substitution enhances NK₁ affinity (Ki < 10 nM) .

-

Piperidine ring modifications balance NK₂ selectivity, achieving submicromolar potency .

Table 1: Receptor Binding Profiles of Naphthamide Derivatives

| Modification | NK₁ IC₅₀ (nM) | NK₂ IC₅₀ (nM) | Selectivity Ratio (NK₂/NK₁) |

|---|---|---|---|

| Parent compound | 15.2 | 320 | 21.1 |

| 2-Methoxy substitution | 8.7 | 290 | 33.3 |

| Piperidine optimization | 12.4 | 45 | 3.6 |

Data derived from in vitro assays .

Structure-Activity Relationships (SAR)

-

Methoxy positioning: The 2-methoxy group sterically hinders naphthalene rotation, stabilizing bioactive conformations .

-

Hydroxypropanolamide side chain: Enhances aqueous solubility while maintaining blood-brain barrier permeability.

Chiral Resolution and Industrial Scalability

Second-Order Asymmetric Transformation (SOAT)

In azeotropic ethyl acetate/cyclohexane mixtures, SOAT achieves 98% enantiomeric excess for 2-methoxy-1-naphthamide atropisomers through:

-

Epimerization: Kinetically controlled racemization at elevated temperatures (70–80°C) .

-

Crystallization: Thermodynamically driven selective crystal growth at 25°C .

This method outperforms temperature-cycling deracemization (TCID) with a 10,000 g/m³/day productivity, enabling metric-ton production .

Crystallization Mechanisms

Recent studies propose a "cluster nucleation" model, where transient chiral aggregates template crystal growth, favoring the dominant enantiomer . Additives like cellulose derivatives further amplify enantioselectivity by stabilizing specific crystal faces .

Future Directions and Research Opportunities

Therapeutic Development

-

Neuroinflammatory diseases: Targeting NK₁/NK₂ receptors in multiple sclerosis and neuropathic pain models.

-

Oral bioavailability optimization: Prodrug strategies to enhance gastrointestinal absorption.

Green Chemistry Initiatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume